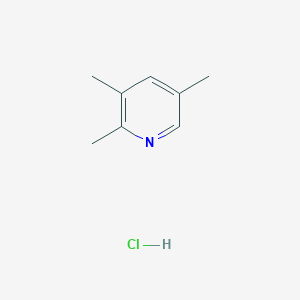

2,3,5-Trimethylpyridine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,5-Trimethylpyridine hydrochloride is the hydrochloride salt of 2,3,5-trimethylpyridine (CAS 695-98-7), a heterocyclic aromatic compound with three methyl substituents on the pyridine ring. It is a critical intermediate in pharmaceutical synthesis, particularly for proton pump inhibitors like omeprazole . Its synthesis involves selective hydrogenolysis of polychlorinated precursors (e.g., 2,4-dichloro-3,5,6-trimethylpyridine) followed by methoxylation and chlorination steps, achieving overall yields of ~43% . The hydrochloride form enhances solubility and stability, making it preferable for industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Oxidation of Precursors: One common method involves the oxidation of 2,3,5-trimethylpyridine precursors. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Nitration and Reduction: Another method involves the nitration of 2,3,5-trimethylpyridine followed by reduction to obtain the desired compound.

Methoxylation and Methylation: The compound can also be synthesized through methoxylation and methylation reactions, where methoxy and methyl groups are introduced to the pyridine ring.

Industrial Production Methods: In industrial settings, the production of 2,3,5-Trimethylpyridine;hydrochloride often involves large-scale chemical reactors where the above-mentioned reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial to the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,3,5-Trimethylpyridine can undergo oxidation reactions to form pyridinecarboxylates.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide, copper nitrate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substituting Agents: Halogens, alkylating agents.

Major Products:

Pyridinecarboxylates: Formed through oxidation reactions.

Substituted Pyridines: Formed through substitution reactions

Scientific Research Applications

Chemistry:

Solvent: 2,3,5-Trimethylpyridine;hydrochloride is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds.

Intermediate: It serves as an intermediate in the synthesis of other complex organic compounds.

Biology and Medicine:

Pharmaceuticals: The compound is used as an intermediate in the synthesis of certain pharmaceuticals, such as omeprazole, which is used to treat acid reflux and peptic ulcers.

Industry:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylpyridine;hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand that binds to certain enzymes or receptors, thereby modulating their activity. The presence of methyl groups on the pyridine ring can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Isomers: Methyl-Substituted Pyridines

Key Differences :

- Reactivity : The position of methyl groups affects substitution patterns. For example, 2,3,5-trimethylpyridine undergoes selective nitration at the 4-position for omeprazole synthesis, while 2,4,6-trimethylpyridine is sterically hindered, limiting electrophilic substitution .

- Physicochemical Properties : 2,3,5-Trimethylpyridine hydrochloride exhibits higher water solubility than its free base or 2,4,6-isomer due to ionic character. GC-MS data shows lower detection levels for 2,3,5-trimethylpyridine (5.2 ± 1.9) compared to 2,4,6-trimethylpyridine (3.4 ± 1.1), suggesting differences in volatility or ionization efficiency .

Halogenated Pyridines

Key Differences :

- Synthesis: Halogenated derivatives are synthesized via gas-phase chlorination or catalytic methods, contrasting with the hydrogenolysis and substitution steps used for methylpyridines .

- Regulatory Status : Halogenated pyridines (e.g., PMN P–83–237) are subject to significant new use regulations (SNURs) due to environmental and toxicity concerns, whereas 2,3,5-trimethylpyridine is listed in existing chemical inventories (e.g., China’s IECSC) .

Functionalized Derivatives: Methoxy and Hydroxymethyl Pyridines

Key Differences :

- Reactivity : Methoxy groups direct electrophilic substitution, enabling precise functionalization in drug synthesis. For example, methoxylation of 2,3,5-trimethylpyridine at the 4-position avoids unwanted nitro derivatives .

- Yield Optimization: The hydrochloride salt of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine achieves a 63.6% yield via SOCl₂ chlorination, higher than non-salt forms .

Biological Activity

2,3,5-Trimethylpyridine hydrochloride (TMPH) is a derivative of pyridine that has garnered attention in various fields, particularly in pharmaceuticals and agricultural applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

2,3,5-Trimethylpyridine (TMP) is an organic compound with the formula C8H11N. It is a colorless liquid with a strong odor and is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . The hydrochloride form (TMPH) enhances its solubility and stability in biological systems.

Biological Activity

1. Pharmacological Applications

TMPH has been identified as an important precursor in the synthesis of various pharmacologically active compounds. Notably, it is involved in the preparation of omeprazole, a proton pump inhibitor used to treat gastric ulcers . The synthesis process includes several steps where TMP undergoes oxidation and nitration to yield intermediates that ultimately lead to omeprazole. This highlights its role in gastrointestinal health management.

2. Enzyme Inhibition

Research indicates that TMPH acts as an inhibitor of H+/K+-ATPase enzymes, which are crucial for gastric acid secretion. This mechanism underpins its use in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) . The inhibition of these enzymes results in decreased acid production, providing therapeutic relief.

The biological activity of TMPH can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting H+/K+-ATPase, TMPH reduces gastric acid secretion.

- Metabolic Pathway Interference : TMPH may influence metabolic pathways involving other secondary metabolites produced by microbial strains that utilize it as a substrate for growth .

Case Studies

Case Study 1: Omeprazole Synthesis

A study detailed the synthesis of omeprazole from TMPH, emphasizing the efficiency of the reaction conditions. The process involved using hydrogen peroxide as an oxidizing agent to convert TMP into its N-oxide form, which then underwent further reactions to yield omeprazole with high purity and yield (>90%) .

Case Study 2: Agricultural Applications

Recent research explored the use of TMP derivatives in biocontrol applications. Strains of Streptomyces were shown to produce antifungal metabolites when cultured with TMP derivatives. These findings suggest potential applications for TMPH in agricultural settings as a biocontrol agent against phytopathogens .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Application |

|---|---|---|

| H+/K+-ATPase Inhibition | Reduces gastric acid secretion | Treatment of peptic ulcers |

| Antifungal Activity | Production of secondary metabolites | Agricultural biocontrol |

| Intermediate for Drugs | Synthesis pathway for omeprazole | Pharmaceutical development |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,5-trimethylpyridine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of pyridine derivatives followed by hydrochlorination. For example, 2,3,5-trimethylpyridine can be treated with hydrogen chloride gas under anhydrous conditions to form the hydrochloride salt . Key parameters include temperature control (20–25°C to avoid side reactions) and solvent selection (e.g., ethanol or dichloromethane for better solubility). Purity is monitored via gas chromatography (GC) with flame ionization detection (FID), using a DB-5 column (30 m × 0.25 mm ID) and helium carrier gas at 1.2 mL/min .

Q. How can researchers characterize the structural and physicochemical properties of 2,3,5-trimethylpyridine hydrochloride?

- Methodological Answer : Techniques include:

- NMR : 1H NMR in D2O reveals methyl group signals at δ 2.1–2.4 ppm (pyridine-adjacent CH3) and δ 2.6–2.8 ppm (remote CH3) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z 142.1 (free base) and [M+Cl]− at m/z 178.6 (hydrochloride) .

- Thermal Analysis : DSC reveals decomposition onset at ~220°C, with a melting point range of 190–195°C (decomposition observed) .

Q. What safety protocols are critical for handling 2,3,5-trimethylpyridine hydrochloride in laboratory settings?

- Methodological Answer : The compound is hygroscopic and may release HCl vapors upon moisture exposure. Key precautions:

- Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.

- Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

- In case of skin contact, rinse immediately with 0.1 M sodium bicarbonate solution to neutralize residual HCl .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring affect the reactivity of 2,3,5-trimethylpyridine hydrochloride in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methyl groups at positions 2, 3, and 5 reduce the ring’s electrophilicity, making nucleophilic substitution at position 4 challenging. To enhance reactivity:

- Use Lewis acid catalysts (e.g., AlCl3) to polarize the C-Cl bond in intermediates.

- Optimize solvent polarity (e.g., DMF or DMSO) to stabilize transition states. Kinetic studies show a reaction rate decrease of 40% compared to unsubstituted pyridine hydrochlorides .

Q. What analytical challenges arise in quantifying trace impurities in 2,3,5-trimethylpyridine hydrochloride, and how can they be resolved?

- Methodological Answer : Common impurities include residual alkylating agents (e.g., methyl iodide) and oxidation byproducts (e.g., pyridine N-oxide). Resolution strategies:

- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) for gradient elution. Detect impurities at ppm levels via MRM transitions .

- Ion Chromatography : Quantify chloride counterions using a Dionex IonPac AS11-HC column with 20 mM NaOH eluent, ensuring stoichiometric HCl ratio (1:1) .

Q. How does 2,3,5-trimethylpyridine hydrochloride interact with biological targets, and what computational tools predict its binding affinity?

- Methodological Answer : The compound’s methyl groups sterically hinder interactions with flat binding pockets (e.g., cytochrome P450 enzymes). Computational approaches:

- Molecular Docking : AutoDock Vina simulates binding modes, with force fields adjusted for partial charges on the protonated pyridine nitrogen.

- MD Simulations : GROMACS trajectories (50 ns) assess stability of ligand-protein complexes, revealing RMSD shifts >2.0 Å for bulky targets .

Q. What are the contradictions in reported synthetic yields for 2,3,5-trimethylpyridine hydrochloride, and how can they be reconciled?

- Methodological Answer : Discrepancies arise from:

- Solvent Effects : Yields drop from 85% to 65% when switching from ethanol to THF due to poor ion pairing .

- Purification Methods : Column chromatography (SiO2, ethyl acetate/hexane) recovers 90% purity vs. 75% via recrystallization (water/ethanol) .

- Statistical meta-analysis of published protocols (e.g., ANOVA) identifies temperature as the most significant variable (p < 0.05) .

Properties

CAS No. |

836599-21-4 |

|---|---|

Molecular Formula |

C8H12ClN |

Molecular Weight |

157.64 g/mol |

IUPAC Name |

2,3,5-trimethylpyridine;hydrochloride |

InChI |

InChI=1S/C8H11N.ClH/c1-6-4-7(2)8(3)9-5-6;/h4-5H,1-3H3;1H |

InChI Key |

HAXJEPLRPDMYIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.